2-chloro-N-{[(4-chlorophenyl)carbamoyl]methyl}-N-methylacetamide
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Overview
Description
2-chloro-N-{[(4-chlorophenyl)carbamoyl]methyl}-N-methylacetamide is a chemical compound with the molecular formula C11H12Cl2N2O2 and a molecular weight of 275.13 g/mol . This compound is known for its applications in various fields, including chemistry, biology, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-chloro-N-{[(4-chlorophenyl)carbamoyl]methyl}-N-methylacetamide typically involves the reaction of 2-chloro-N-methylacetamide with 4-chlorophenyl isocyanate under controlled conditions. The reaction is carried out in an organic solvent, such as dichloromethane, at room temperature. The product is then purified using standard techniques like recrystallization or chromatography .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade solvents and reagents, and the reaction conditions are optimized for maximum yield and purity. The final product is subjected to rigorous quality control measures to ensure its suitability for various applications .
Chemical Reactions Analysis
Types of Reactions
2-chloro-N-{[(4-chlorophenyl)carbamoyl]methyl}-N-methylacetamide undergoes several types of chemical reactions, including:
Substitution Reactions: The chlorine atoms in the compound can be substituted with other nucleophiles.
Oxidation and Reduction Reactions: The compound can undergo oxidation to form corresponding oxides or reduction to form amines.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles like sodium hydroxide or potassium tert-butoxide.
Oxidation Reactions: Reagents such as potassium permanganate or chromium trioxide are used.
Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.
Major Products Formed
Substitution Reactions: Products include derivatives with different substituents replacing the chlorine atoms.
Oxidation Reactions: Products include oxides or hydroxyl derivatives.
Reduction Reactions: Products include amines or other reduced forms of the compound.
Scientific Research Applications
2-chloro-N-{[(4-chlorophenyl)carbamoyl]methyl}-N-methylacetamide has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Employed in the study of enzyme inhibition and protein interactions.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-chloro-N-{[(4-chlorophenyl)carbamoyl]methyl}-N-methylacetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating the enzyme’s function. Additionally, it can interact with cellular receptors, influencing various signaling pathways and cellular processes .
Comparison with Similar Compounds
Similar Compounds
- 2-chloro-N-{[(4-fluorophenyl)carbamoyl]methyl}-N-methylacetamide
- 2-chloro-N-{[(4-bromophenyl)carbamoyl]methyl}-N-methylacetamide
- 2-chloro-N-{[(4-methylphenyl)carbamoyl]methyl}-N-methylacetamide
Uniqueness
2-chloro-N-{[(4-chlorophenyl)carbamoyl]methyl}-N-methylacetamide is unique due to its specific chlorine substituents, which impart distinct chemical and biological properties. These properties make it particularly useful in certain applications, such as enzyme inhibition studies and the synthesis of specialized organic compounds .
Properties
IUPAC Name |
2-[(2-chloroacetyl)-methylamino]-N-(4-chlorophenyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12Cl2N2O2/c1-15(11(17)6-12)7-10(16)14-9-4-2-8(13)3-5-9/h2-5H,6-7H2,1H3,(H,14,16) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SWDWMDRPDBBGDL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC(=O)NC1=CC=C(C=C1)Cl)C(=O)CCl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12Cl2N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.13 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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